molecular formula C11H8FNOS B13209090 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde

Cat. No.: B13209090
M. Wt: 221.25 g/mol
InChI Key: MQYBYAWCKOXCGU-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom at the 3-position and a 2-methyl-1,3-thiazol-5-yl group at the 2-position of the benzaldehyde ring.

Preparation Methods

The synthesis of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Scientific Research Applications

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.

    Biology: Thiazole derivatives have been studied for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar biological activities.

    Medicine: Thiazole derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. This compound may be explored for its therapeutic potential in these areas.

    Industry: Thiazole derivatives are used in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde is not well-documented. thiazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the thiazole ring may enhance the compound’s ability to bind to these targets, thereby modulating their activity. Further research is needed to elucidate the specific molecular pathways involved .

Comparison with Similar Compounds

3-Fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde can be compared with other thiazole derivatives, such as:

The unique combination of the fluorine atom and the 2-methyl-1,3-thiazol-5-yl group in this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

3-fluoro-2-(2-methyl-1,3-thiazol-5-yl)benzaldehyde

InChI

InChI=1S/C11H8FNOS/c1-7-13-5-10(15-7)11-8(6-14)3-2-4-9(11)12/h2-6H,1H3

InChI Key

MQYBYAWCKOXCGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(C=CC=C2F)C=O

Origin of Product

United States

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